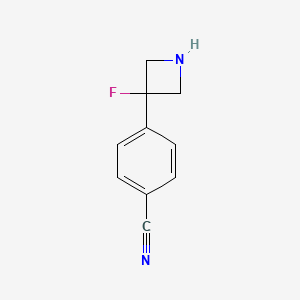
4-(3-Fluoroazetidin-3-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoroazetidin-3-yl)benzonitrile is a chemical compound with the molecular formula C10H9FN2 and a molecular weight of 176.19 g/mol . This compound features a benzonitrile group attached to a 3-fluoroazetidine ring, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
The synthesis of 4-(3-Fluoroazetidin-3-yl)benzonitrile typically involves the reaction of 3-fluoroazetidine with benzonitrile under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
4-(3-Fluoroazetidin-3-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(3-Fluoroazetidin-3-yl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Fluoroazetidin-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(3-Fluoroazetidin-3-yl)benzonitrile can be compared with other similar compounds, such as:
4-(Azetidin-3-yl)benzonitrile: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-(3-Chloroazetidin-3-yl)benzonitrile: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
4-(3-Bromoazetidin-3-yl)benzonitrile: Contains a bromine atom, which may also influence its reactivity and applications.
Biological Activity
4-(3-Fluoroazetidin-3-yl)benzonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H9FN2
- Molecular Weight : 176.19 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1C(CN1)(C2=CC=C(C=C2)C#N)F
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's azetidine ring and fluorine substitution may enhance its binding affinity and selectivity towards these targets, leading to significant pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antibacterial Activity : Preliminary studies suggest that compounds with similar structures demonstrate broad-spectrum antibacterial effects against Gram-negative pathogens. The mechanism involves inducing stress on the bacterial cell envelope, leading to cell death through disruption of the proton motive force (PMF) .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is critical for therapeutic applications in treating diseases where enzyme dysregulation is a factor.
- Receptor Binding : Interaction studies have shown that this compound can bind to various receptors, potentially influencing signaling pathways related to cell growth and metabolism.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure | Unique Feature |
|---|---|---|
| Benzonitrile | C6H5CN | Basic structure without heterocyclic substitution |
| 3-Fluorobenzonitrile | C6H4(F)CN | Contains fluorine directly on the benzene ring |
| 4-(Azetidin-1-yl)benzonitrile | C8H8N2 | Lacks fluorine substitution, altering biological activity |
| 4-(2-Fluoropyridin-3-yl)benzonitrile | C9H7FN | Pyridine instead of azetidine, affecting solubility |
Case Studies and Research Findings
Recent studies have provided insights into the biological efficacy of this compound:
- Antibacterial Efficacy Study : A study reported that a related compound demonstrated a reduction in bacterial counts greater than 3 Log in time-kill assays against enteric pathogens. This suggests that similar compounds could be effective in treating bacterial infections .
- Mechanistic Investigations : Mechanistic studies revealed that the compound induces envelope stress in bacteria, leading to alterations in PMF and ATP dissipation, ultimately causing cell death. This mechanism underscores its potential as a therapeutic agent against resistant bacterial strains .
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
4-(3-fluoroazetidin-3-yl)benzonitrile |
InChI |
InChI=1S/C10H9FN2/c11-10(6-13-7-10)9-3-1-8(5-12)2-4-9/h1-4,13H,6-7H2 |
InChI Key |
JDJAITWJFRBQOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=CC=C(C=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















